Norkhellol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

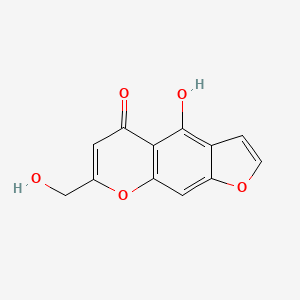

Norkhellol is a chemical compound with the molecular formula C12H8O5 and a molecular weight of 232.191. It is also known by its IUPAC name, 4-Hydroxy-7-(hydroxymethyl)-5H-furo[3,2-g]chromen-5-one .

Métodos De Preparación

Norkhellol can be isolated from the root of Cimicifuga foetida. The synthetic routes and reaction conditions for this compound involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may include large-scale extraction and purification processes to obtain high-purity this compound .

Análisis De Reacciones Químicas

Norkhellol undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Norkhellol belongs to the furocoumarin family and exhibits a unique structure that contributes to its biological activity. The presence of hydroxymethyl and hydroxy groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

This compound has shown promising results in various studies related to cancer treatment:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades. This has been observed in breast cancer cell lines where this compound significantly inhibited cell proliferation and induced cell death .

- Case Study : In a study involving MDA-MB-231 breast cancer cells, this compound demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxicity against malignant cells while sparing normal cells .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that make it a candidate for treating inflammatory diseases:

- Mechanism : It modulates cytokine production and inhibits pathways associated with inflammation, including the NF-kB signaling pathway. This was particularly noted in models of induced inflammation where this compound reduced levels of pro-inflammatory cytokines .

- Research Findings : In vitro studies showed that this compound could significantly decrease the expression of IL-6 and TNF-α in lung epithelial cells exposed to lipopolysaccharide (LPS), suggesting its potential use in managing acute respiratory conditions .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties:

- Efficacy Against Resistant Strains : Preliminary studies suggest that this compound can inhibit the growth of multi-drug resistant bacterial strains, making it a potential candidate for developing new antimicrobial agents .

- Case Study : In laboratory settings, this compound was effective against strains of Staphylococcus aureus, highlighting its potential role in infection control .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer effects of this compound on breast cancer models.

- Results : Significant apoptosis induction was observed with minimal cytotoxic effects on normal cells, supporting its therapeutic potential in oncology.

Case Study 2: Anti-inflammatory Mechanism

- Objective : To investigate the anti-inflammatory effects of this compound in LPS-induced lung inflammation.

- Results : The compound effectively inhibited cytokine production, suggesting a mechanism that could be harnessed for respiratory diseases.

Mecanismo De Acción

The mechanism of action of Norkhellol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are subjects of ongoing research .

Comparación Con Compuestos Similares

Norkhellol can be compared with other similar compounds, such as:

- 4-Hydroxy-7-methoxy-5H-furo[3,2-g]chromen-5-one

- 4-Hydroxy-7-ethoxy-5H-furo[3,2-g]chromen-5-one

These compounds share similar chemical structures but differ in their functional groups, which can result in different chemical and biological properties.

Actividad Biológica

Norkhellol, a compound isolated from the plant Eranthis pinnatifida, has garnered attention for its diverse biological activities. This article explores the available research on this compound, focusing on its chemical properties, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its structural features, specifically as a furochromone derivative. Its chemical formula is C12H10O4, and it is identified as 4-hydroxy-7-(hydroxymethyl)-5H-furo[3,2-g]benzopyran-5-one. The structure can be represented as follows:

1. Melanin Biosynthesis Inhibition

One of the primary biological activities of this compound is its inhibitory effect on melanin biosynthesis. A study evaluated various compounds isolated from Ammi visnaga, including this compound, using B16 melanoma cells. The results indicated that this compound exhibited a significant inhibition of melanin formation at specific concentrations:

| Compound | Concentration (μg/mL) | Melanin Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | 20 | ~28 | ~20 |

This indicates that while this compound effectively inhibits melanin production, it also possesses some cytotoxic effects at higher concentrations .

2. Antitumor Activity

This compound has been investigated for its potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance, in a study involving various natural compounds, this compound was found to possess notable cytotoxicity against breast cancer cell lines. The IC50 values and inhibition rates were determined through MTT assays, highlighting its potential as an anticancer agent .

3. Antioxidant Properties

Research has indicated that this compound may exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was assessed using various assays, demonstrating its ability to scavenge free radicals effectively .

Case Studies

Case Study 1: Melanin Inhibition in B16 Cells

In a controlled laboratory setting, B16 melanoma cells were treated with this compound at varying concentrations to assess the compound's effects on melanin synthesis. The study concluded that this compound significantly reduced melanin production while maintaining relatively low cytotoxicity compared to other tested compounds .

Case Study 2: Anticancer Efficacy

A separate investigation focused on the effects of this compound on triple-negative breast cancer (TNBC) cells. This study utilized bioassay-guided fractionation techniques to isolate active components from Eranthis pinnatifida, identifying this compound as one of the promising candidates for further development due to its potent antitumor activity .

Propiedades

IUPAC Name |

4-hydroxy-7-(hydroxymethyl)furo[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTOHOJGIQJEGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.